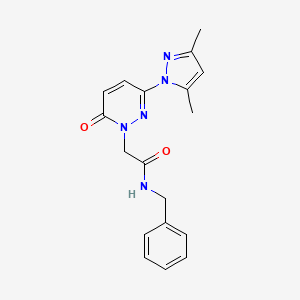

N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety and a benzyl-acetamide side chain. Its molecular formula is C₁₈H₁₉N₅O₂, with a molecular weight of 337.3758 g/mol . The compound is synthesized via nucleophilic substitution reactions, often involving benzyl bromide derivatives and potassium carbonate in dimethylformamide (DMF) .

Properties

Molecular Formula |

C18H19N5O2 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-benzyl-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C18H19N5O2/c1-13-10-14(2)23(20-13)16-8-9-18(25)22(21-16)12-17(24)19-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,19,24) |

InChI Key |

LNDJTRUHUSQLNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3)C |

Origin of Product |

United States |

Biological Activity

N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Pyrazole Moiety : Known for anti-inflammatory and anticancer properties.

- Pyridazine Ring : Contributes to the compound's reactivity and biological activity.

The molecular formula for this compound is with a molecular weight of 300.37 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the compound's ability to reduce mTORC1 activity and enhance autophagy in MIA PaCa-2 pancreatic cancer cells, suggesting its potential as an autophagy modulator with anticancer effects .

Key Findings :

- Submicromolar antiproliferative activity : Demonstrated in vitro against pancreatic cancer cells.

- Mechanism of action : Involves modulation of autophagic flux and mTORC1 signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the pyrazole and pyridazine components can significantly influence the biological activity of the compound. For instance, variations in substituents on the benzyl group or alterations in the position of functional groups can enhance or diminish efficacy against specific targets.

| Compound | Activity | Notes |

|---|---|---|

| N-benzyl-N'-(3,5-dimethylpyrazol)urea | Anticancer | Different nitrogen functionality; shows good metabolic stability. |

| 4-(3,5-Dimethylpyrazol)benzamide | Anti-inflammatory | Lacks pyridazine structure; retains pyrazole functionality. |

| 2-Amino-4-(3,5-dimethylpyrazol)pyrimidine | Anticancer | Focused on amino substitutions; exhibits similar mechanisms. |

The compound's mechanism involves several pathways:

- mTORC1 Inhibition : Reduces cell growth signals, leading to decreased proliferation in cancer cells.

- Autophagy Modulation : Enhances basal autophagy while impairing autophagic flux under nutrient-deficient conditions, potentially targeting solid tumors effectively .

- Interaction with Biological Targets : Binding studies are essential for elucidating how structural modifications affect biological interactions.

Study 1: Autophagy Modulation

In a study investigating N-benzyl derivatives, it was found that two selected compounds exhibited differential effects on autophagy under varying nutrient conditions. These findings suggest that compounds like N-benzyl derivatives could selectively target cancer cells while sparing normal cells .

Study 2: Antiproliferative Activity

Another research highlighted the submicromolar antiproliferative effects of related benzamide compounds in pancreatic cancer models. The study emphasized the importance of further SAR investigations to optimize these compounds for enhanced anticancer efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a family of pyridazinyl-pyrazolyl acetamides, with structural variations primarily at the acetamide nitrogen substituent. Key analogues include:

*Molecular weight derived from MS (ESI) [M+H]⁺ data .

Physicochemical Properties

- Lipophilicity: The benzyl group in the target compound contributes to moderate lipophilicity, whereas aliphatic substituents (e.g., cyclopentyl, heptanyl) increase hydrophobicity.

- Steric Effects : The bulky benzyl group may hinder binding in sterically constrained biological targets compared to smaller substituents like cyclopentyl or cyclopropyl.

- Electronic Effects : The chlorine atom in the cyclopropyl derivative (C₂₄H₂₆ClN₇O₃) introduces an electron-withdrawing effect, which could enhance interaction with electrophilic binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.